5-cyclobutyl-3-phenyl-1H-1,2,4-triazole

説明

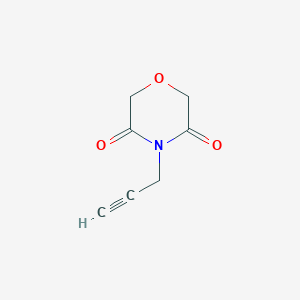

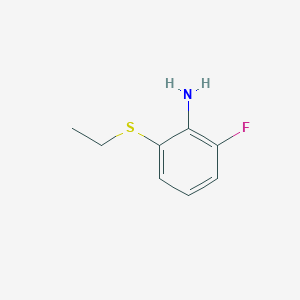

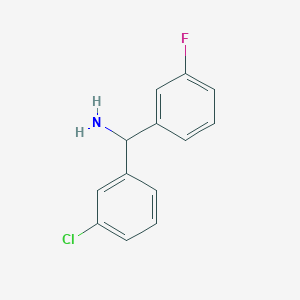

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole is a unique heterocyclic compound with the molecular weight of 199.26 . It is a part of the 1,2,4-triazole family, which are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

Molecular Structure Analysis

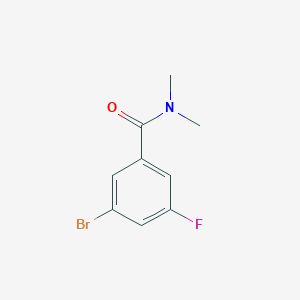

The molecular structure of 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole is represented by the InChI code 1S/C12H13N3/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H,13,14,15) . This indicates the presence of a cyclobutyl group, a phenyl group, and a 1,2,4-triazole group in the molecule.

Chemical Reactions Analysis

1,2,4-Triazole compounds, including 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole, are known for their excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .

Physical And Chemical Properties Analysis

The InChI code provides information about its molecular structure .

科学的研究の応用

Selective Inhibition of Enzymes

"5-cyclobutyl-3-phenyl-1H-1,2,4-triazole" derivatives have been identified as selective inhibitors of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in the regulation of cortisol levels within cells. Such compounds exhibit activity both in vitro and in vivo, suggesting potential applications in managing conditions related to cortisol imbalance. The substitution of fluorine on the cyclobutane ring has shown to improve the pharmacokinetic profile of these compounds, enhancing their scientific applicability (Zhu et al., 2008).

Synthetic Methodologies and Chemical Structures

Research into the synthetic methodologies of triazoles, including "5-cyclobutyl-3-phenyl-1H-1,2,4-triazole," highlights the importance of these compounds in the construction of peptidomimetics or biologically active compounds. For example, the use of copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase offers a regiospecific pathway to diversely 1,4-substituted [1,2,3]-triazoles, demonstrating the versatility and efficiency of click chemistry in synthesizing triazole-based scaffolds with potential biological applications (Tornøe et al., 2002).

Quantum Mechanical and Structural Studies

Comprehensive quantum mechanical studies on triazole analogues, including those similar to "5-cyclobutyl-3-phenyl-1H-1,2,4-triazole," have been conducted to understand their structural, electronic, and biological properties. These studies provide insights into the reactivity, stability, and potential pharmacological applications of triazole compounds, offering a foundational basis for designing drugs or other biologically active molecules (Al‐Otaibi et al., 2020).

Catalysis and Organic Synthesis

"5-cyclobutyl-3-phenyl-1H-1,2,4-triazole" and related structures contribute significantly to the field of catalysis and organic synthesis. For instance, ruthenium-catalyzed synthesis methods have been developed for triazole-based scaffolds, showcasing the triazole's utility in constructing complex molecules with potential as turn inducers or enzyme inhibitors. Such advancements underscore the triazole's role in enhancing the efficiency and selectivity of synthetic organic reactions (Ferrini et al., 2015).

作用機序

The mechanism of action of 1,2,4-triazole compounds is often related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

将来の方向性

The 1,2,4-triazole-containing scaffolds, including 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole, have shown potential in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJJHVUXUYGCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)

![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)